2-(4,6-Dichloro-5-methylpyrimidin-2-YL)ethanamine hydrochloride
CAS No.:
Cat. No.: VC16946169
Molecular Formula: C7H10Cl3N3
Molecular Weight: 242.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10Cl3N3 |
|---|---|
| Molecular Weight | 242.5 g/mol |
| IUPAC Name | 2-(4,6-dichloro-5-methylpyrimidin-2-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H9Cl2N3.ClH/c1-4-6(8)11-5(2-3-10)12-7(4)9;/h2-3,10H2,1H3;1H |
| Standard InChI Key | KEEFSZNGHXTNIH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(N=C1Cl)CCN)Cl.Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s IUPAC name, 2-(4,6-dichloro-5-methylpyrimidin-2-yl)ethanamine hydrochloride, reflects its substitution pattern: a pyrimidine ring with chlorine atoms at positions 4 and 6, a methyl group at position 5, and an ethanamine side chain at position 2, protonated as a hydrochloride salt. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 242.5 g/mol |
| Canonical SMILES | CC1=C(N=C(N=C1Cl)CCN)Cl.Cl |
| InChI Key | KEEFSZNGHXTNIH-UHFFFAOYSA-N |
| PubChem CID | 72211631 |
The hydrochloride salt enhances solubility in polar solvents, facilitating its use in aqueous reaction conditions.
Synthesis and Preparation
General Synthetic Routes
The synthesis of pyrimidine derivatives like 2-(4,6-Dichloro-5-methylpyrimidin-2-YL)ethanamine hydrochloride often involves condensation reactions or nucleophilic substitutions. A related compound, 4,6-dichloro-2-methylpyrimidine, is synthesized via a two-step process:
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Formation of the Pyrimidine Core: Reacting dimethyl malonate with acetamidine hydrochloride in methanol under basic conditions (sodium methoxide) yields 4,6-dihydroxy-2-methylpyrimidine .
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Chlorination: Treating the dihydroxy intermediate with triphosgene (a safer alternative to toxic reagents like ) in dichloroethane produces the dichloro derivative .
Biological and Pharmacological Applications
Antimicrobial Activity
Pyrimidine derivatives exhibit broad-spectrum antimicrobial properties. The dichloro and methyl groups enhance lipophilicity, promoting membrane penetration in Gram-positive bacteria. For example:
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Staphylococcus aureus: Pyrimidine analogs inhibit dihydrofolate reductase (DHFR), a key enzyme in folate synthesis.
antiviral Mechanisms
Pyrimidine analogs often mimic nucleosides, disrupting viral replication. For instance, HIV-1 reverse transcriptase is inhibited by halogenated pyrimidines through competitive binding.
Industrial and Research Implications
Scale-Up Challenges
Transitioning from lab-scale to industrial production requires:
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Cost-Effective Chlorination: Replacing with triphosgene reduces environmental impact .
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Catalyst Optimization: Palladium catalysts may accelerate coupling reactions but increase costs.
Future Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the ethanamine side chain to enhance bioavailability.
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Hybrid Molecules: Conjugating with quinolones or fluoroquinolones to combat drug-resistant pathogens.
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